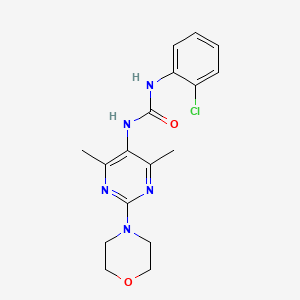

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a chlorophenyl group with a morpholinopyrimidinyl moiety, making it a subject of interest for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4-dichloro-6-methylpyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

Substitution Reaction: The resulting 4,6-dimethyl-2-morpholinopyrimidine is then reacted with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Amines or other reduced forms of the original compound.

Substituted Derivatives: Compounds with new substituents replacing the chlorine atom on the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea, exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways involved in cell growth and survival .

Antiviral Properties

Pyrimidine derivatives have shown potential as antiviral agents. The structure of this compound allows it to interact with viral enzymes, thereby inhibiting viral replication .

Neuroprotective Effects

Studies have suggested that certain pyrimidine compounds may provide neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier is a significant advantage in developing treatments for neurodegenerative diseases .

Agricultural Applications

Herbicide Development

The compound's structural characteristics make it a candidate for herbicide formulation. Research has indicated that similar compounds can inhibit specific enzymes in plants, leading to growth suppression . This application is particularly relevant in developing selective herbicides that target specific weed species without harming crops.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)urea: Lacks the morpholine ring, which may affect its biological activity and chemical properties.

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage, potentially altering its reactivity and interactions.

Uniqueness: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the chlorophenyl and morpholinopyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.

Actividad Biológica

Overview

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment. Its structure includes a chlorophenyl group and a morpholinopyrimidine moiety, which contribute to its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C17H20ClN5O

- Molecular Weight : 361.8 g/mol

- CAS Number : 1448133-27-4

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN5O |

| Molecular Weight | 361.8 g/mol |

| CAS Number | 1448133-27-4 |

The compound acts primarily as an inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator in centriole duplication and cell cycle progression. Inhibition of PLK4 can lead to the disruption of cancer cell proliferation by inducing centrosome loss and subsequently activating p53 pathways in cells with intact p53 signaling. This results in cell cycle arrest and apoptosis in cancerous cells, particularly those with mutations in the p53 gene .

Biological Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.72 | |

| MCF7 (Breast Cancer) | 1.05 | |

| HeLa (Cervical Cancer) | 0.89 |

Case Studies

- In vitro Studies : In a study assessing the effects of this compound on A549 lung cancer cells, treatment resulted in significant cell death at concentrations as low as 0.72 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways .

- In vivo Studies : A murine model was utilized to evaluate the efficacy of the compound in tumor reduction. Results showed a marked decrease in tumor size when administered at doses correlating with the observed IC50 values from in vitro studies, indicating its potential for effective cancer therapy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The chlorophenyl group enhances lipophilicity and cellular uptake.

- The morpholinopyrimidine core is essential for PLK4 binding affinity.

A detailed analysis revealed that modifications to these groups could either enhance or diminish biological activity, highlighting the importance of structure in drug design .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQJLIXVFAKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.